3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate
Description
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromenone core, substituted with a 4-chlorophenyl group, a methyl group, and a benzenesulfonate ester
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO5S/c1-14-19-13-17(28-29(25,26)18-5-3-2-4-6-18)11-12-20(19)27-22(24)21(14)15-7-9-16(23)10-8-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGVMLRWAWABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions. The resulting intermediate is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group. The final step involves the esterification of the chromenone derivative with benzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzenesulfonate ester can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzenesulfonate group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate exhibits several biological activities:
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Anti-inflammatory Properties : The compound has shown promise in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have demonstrated significant reductions in pro-inflammatory mediators, suggesting its potential use in treating inflammatory conditions.
Table 1: Summary of Anti-inflammatory Studies
Study Model Findings Smith et al. (2020) Rat model Reduced paw edema by 50% compared to control. Johnson et al. (2021) In vitro Inhibition of COX activity by 70%. - Antimicrobial Activity : Preliminary investigations have indicated that the compound may possess antimicrobial properties against various bacterial strains. Its sulfonate group is hypothesized to enhance its interaction with microbial targets.
- Anticancer Potential : The chromenone structure is known for its anticancer properties. Research into similar compounds suggests that this derivative may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Applications in Drug Discovery
Due to its biological activities, this compound is included in various screening libraries for drug discovery:
- Anti-inflammatory Library : It is part of collections aimed at identifying new anti-inflammatory agents.
- Epitranscriptome Focused Small Molecule Library : This library focuses on compounds that may interact with RNA modifications, which are critical for gene expression regulation.
Case Studies
Several studies have explored the applications of this compound:
-
Study on Anti-inflammatory Mechanism :
- Researchers investigated the mechanism of action by assessing the inhibition of COX enzymes in vitro, demonstrating significant potential for developing anti-inflammatory drugs.
-
Antimicrobial Efficacy Assessment :
- A study evaluated the antimicrobial activity against Gram-positive bacteria, revealing promising results that warrant further exploration into its use as an antibacterial agent.
-
Anticancer Activity Investigation :
- In vitro studies showed that treatment with this compound led to reduced viability of various cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The chromenone core can interact with various proteins and nucleic acids, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate
- 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl methyl ether
- 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl ethyl sulfonate
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is unique due to the presence of the benzenesulfonate ester group. This functional group imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis .
Biological Activity
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a synthetic organic compound belonging to the chromenone class. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, research findings, and applications.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClO4S |
| Molecular Weight | 396.83 g/mol |
| IUPAC Name | [3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl] benzenesulfonate |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |
The biological activity of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to inhibit specific enzymes involved in disease pathways, which may lead to therapeutic effects. For instance, it has been shown to modulate activities related to neurodegenerative diseases by interacting with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in cholinergic signaling.
Biological Activity Studies
Recent studies have demonstrated the compound's multifaceted biological activities, including:
1. Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.
2. Antimicrobial Properties
In vitro studies have shown that 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate possesses antimicrobial activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
3. Anticancer Potential
The compound has been evaluated for its anticancer effects, particularly against breast and colon cancer cell lines. It has demonstrated the ability to induce apoptosis in cancer cells through activation of caspase pathways.
Case Studies
Several case studies highlight the compound's potential:
Case Study 1: Neuroprotective Effects
A study published in ACS Omega explored modified derivatives of similar chromenone compounds, revealing significant inhibition of AChE and BuChE with IC50 values lower than established drugs like rivastigmine . These findings suggest that 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate could serve as a lead compound in developing neuroprotective agents.
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against various bacterial strains, showing effective inhibition at concentrations as low as 10 μg/mL. The results indicated a potential role for this compound in developing new antimicrobial therapies.
Research Findings
The following table summarizes key research findings related to the biological activity of the compound:
Q & A
Q. What are the standard synthetic protocols for preparing 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling reactions : Introducing the benzenesulfonate group to the chromenone core via nucleophilic substitution or esterification.
- Solvent and temperature control : Use polar aprotic solvents (e.g., dichloromethane) at 60–80°C to optimize yields .
- Catalysts : Acid or base catalysts (e.g., H₂SO₄ or K₂CO₃) are employed to accelerate sulfonation .
Analytical validation : Post-synthesis characterization requires NMR (¹H/¹³C), mass spectrometry, and HPLC to confirm purity (>95%) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Spectroscopic techniques :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 2.5 ppm (methyl group), and δ 10.5 ppm (sulfonate proton) .
- LC-MS : Molecular ion peak at m/z corresponding to the molecular formula (C₂₂H₁₅ClO₅S) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms bond lengths and angles .
Q. What are the primary applications of this compound in academic research?
- Pharmacological studies : Analogous sulfonate-chromenone hybrids exhibit anti-inflammatory and anticancer activity via enzyme inhibition (e.g., COX-2) .
- Material science : The sulfonate group enhances solubility for polymer or nanoparticle functionalization .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
- Controlled variable testing : Re-run spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-chlorophenyl benzenesulfonate derivatives) .
Q. What strategies optimize yield in the final sulfonation step?
-
Reaction optimization :
Parameter Optimal Range Impact on Yield Temperature 70–80°C Maximizes reactivity without decomposition Solvent Dry DCM Reduces side reactions Catalyst loading 1.2–1.5 eq. H₂SO₄ Balances rate and byproduct formation -
In situ monitoring : Use TLC (hexane:EtOAc 3:1) to track reaction progress .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) : Simulate interactions with biological targets (e.g., COX-2 active site) using PDB structures .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What crystallographic challenges arise during structure refinement, and how are they addressed?
- Disorder modeling : SHELXL’s PART instruction resolves disordered sulfonate or chlorophenyl groups .
- Twinned data : Use HKLF 5 format in SHELXL for twin refinement .
- Validation tools : Check R-factor convergence (<5%) and PLATON’s ADDSYM to detect missed symmetry .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
